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molecular formula C11H13N3O B8389700 N-(3-aminophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide

N-(3-aminophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide

Cat. No. B8389700
M. Wt: 203.24 g/mol
InChI Key: MNWJHSYDOAVULR-UHFFFAOYSA-N
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Patent
US08367689B2

Procedure details

A mixture of 1-isocyanato-3-nitrobenzene (1.125 g, 6.18 mmoles) and pyrrolidine (485 mg, 6.8 mmoles) in DCM (20 mL) was stirred at r.t. for 14 hrs. After concentrated, the mixture was extracted with ethyl acetate. The organic layer was washed with aqueous citric acid solution and dried over MgSO4, followed by hydrogenation with Pd/C (wet, 10%, 0.15 g) under a hydrogen balloon overnight. After filtration and concentration, the reasonable pure N-(3-aminophenyl)-2,5-dihydro-1H-pyrrole-1-carboxamide (3, 1.44 g) was used for the next reactions. MS+: 224.2, UV: λ=271.6 nm. 1H NMR: (DMSO) δ7.44 (s, 1H), δ6.78 (m, 1H), δ6.20 (m, 1H), δ3.32 (m, 4H), δ1.83 (m, 4H).
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
485 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[CH:5]=1)=[C:2]=[O:3].[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>C(Cl)Cl>[NH2:10][C:6]1[CH:5]=[C:4]([NH:1][C:2]([N:13]2[CH2:17][CH:16]=[CH:15][CH2:14]2)=[O:3])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.125 g
Type
reactant
Smiles
N(=C=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
485 mg
Type
reactant
Smiles
N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 14 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
balloon overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
NC=1C=C(C=CC1)NC(=O)N1CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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